molecular formula C20H27NO B1385468 4-(Isopentyloxy)-N-(3-phenylpropyl)aniline CAS No. 1040688-85-4

4-(Isopentyloxy)-N-(3-phenylpropyl)aniline

Cat. No.: B1385468
CAS No.: 1040688-85-4
M. Wt: 297.4 g/mol
InChI Key: CMRBJMLKYUXITJ-UHFFFAOYSA-N
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Description

4-(Isopentyloxy)-N-(3-phenylpropyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a phenylpropyl group attached to the nitrogen atom and an isopentyloxy group attached to the para position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)-N-(3-phenylpropyl)aniline typically involves the following steps:

    Alkylation of Aniline: Aniline is first alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to form N-(3-phenylpropyl)aniline.

    Etherification: The resulting N-(3-phenylpropyl)aniline is then subjected to etherification with isopentyl bromide in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-N-(3-phenylpropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, varying temperatures and solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-(Isopentyloxy)-N-(3-phenylpropyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-N-(3-phenylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)aniline: Lacks the isopentyloxy group, making it less lipophilic.

    4-(Methoxy)-N-(3-phenylpropyl)aniline: Contains a methoxy group instead of an isopentyloxy group, which may affect its reactivity and biological activity.

    4-(Isopentyloxy)-N-(2-phenylethyl)aniline: Similar structure but with a shorter alkyl chain, potentially altering its physical and chemical properties.

Uniqueness

4-(Isopentyloxy)-N-(3-phenylpropyl)aniline is unique due to the presence of both the isopentyloxy and phenylpropyl groups, which confer distinct physicochemical properties and biological activities. These structural features may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-methylbutoxy)-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-17(2)14-16-22-20-12-10-19(11-13-20)21-15-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-13,17,21H,6,9,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRBJMLKYUXITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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